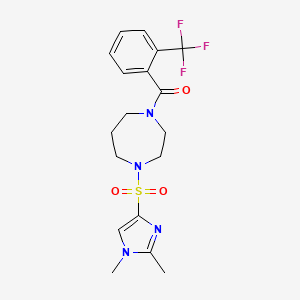

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and diazepane rings would give the molecule a certain degree of rigidity. The trifluoromethyl group would likely add some electron-withdrawing character to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is known to participate in various chemical reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar trifluoromethyl group could affect its solubility properties .Scientific Research Applications

Synthesis and Medicinal Applications Compounds featuring imidazole rings and sulfonyl groups have been extensively studied for their potential in medicinal chemistry. The synthesis of pentostatin, a potent adenosine deaminase inhibitor with applications in leukemia treatment, showcases the importance of such structures in developing therapeutic agents. The complex synthesis involving imidazole and sulfonyl functionalities underlines the role of these groups in medicinal chemistry (Woo & Lee, 1990).

Material Science and Polymer Applications Sulfonated poly(ether ether ketone) containing pendant carboxyl groups demonstrates the utility of sulfonyl and related functionalities in creating high-performance materials for fuel cell applications. This highlights the compound's potential role in the development of energy-related materials with enhanced ion-exchange capacities and conductivity (Li et al., 2009).

Organic Synthesis and Chemical Transformations The ability to selectively synthesize complex structures, such as benzodimidazolyl and quinoxaline derivatives, from simple precursors underscores the synthetic utility of compounds with functionalities similar to those in the query compound. These methodologies enable the construction of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Zhan et al., 2019).

Catalysis and Chemical Reactions Compounds with sulfonyl and diazepan functionalities are relevant in catalysis, as demonstrated by the preparation of dimethyltin(IV) coordination polymers. These materials serve as catalysts for environmentally friendly reactions, such as the Baeyer–Villiger oxidation, showcasing their potential in green chemistry applications (Martins et al., 2016).

Advanced Functional Materials The development of anion exchange membranes with high conductivity and stability for use in energy devices further illustrates the application of sulfonyl and aromatic ketone functionalities in creating new materials. These findings indicate the potential of the query compound in contributing to the advancement of materials for sustainable energy solutions (Shi et al., 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-13-22-16(12-23(13)2)29(27,28)25-9-5-8-24(10-11-25)17(26)14-6-3-4-7-15(14)18(19,20)21/h3-4,6-7,12H,5,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYEIWGZSWZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-cyano-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2442052.png)

![Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2442053.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B2442054.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2442059.png)

![N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2442060.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)

![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)

![2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2442064.png)

![N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2442068.png)